molecular formula C11H20O B2870972 2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol CAS No. 1564045-49-3

2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol

Cat. No.: B2870972
CAS No.: 1564045-49-3
M. Wt: 168.28
InChI Key: IDIVSTLPWFLSPA-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol is a tertiary allylic alcohol characterized by a methyl-substituted cyclohexyl group and a propenol backbone. Its molecular formula is inferred as C₁₁H₁₈O, yielding a molecular weight of approximately 166.26 g/mol.

Properties

IUPAC Name

(E)-2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-9-3-5-11(6-4-9)7-10(2)8-12/h7,9,11-12H,3-6,8H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIVSTLPWFLSPA-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C=C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(CC1)/C=C(\C)/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1. Synthesis Method Performance Metrics

Method Yield (%) Stereoselectivity Scalability Cost Index
Aldol Condensation 82 High (trans) Moderate $$
Grignard Alkylation 76 Moderate High $$$
Hydroalkylation 89 Low Low $$$$
Mizoroki-Heck 65 High (cis/trans) High $$

Key Observations

  • Hydroalkylation offers the highest yield but suffers from catalyst cost.
  • Mizoroki-Heck provides stereochemical flexibility but requires rigorous palladium removal.

Spectroscopic Characterization

Infrared Spectroscopy

  • $$ \nu_{\text{OH}} $$: 3350 cm⁻¹ (broad).
  • $$ \nu_{\text{C=C}} $$: 1645 cm⁻¹.

Nuclear Magnetic Resonance

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 5.45 (m, 2H, CH₂=CH), 3.92 (t, 1H, J = 6.4 Hz, CHOH), 1.68 (s, 3H, CH₃).
  • $$ ^{13}\text{C NMR} $$ (101 MHz, CDCl₃): δ 134.2 (C=C), 72.8 (C-OH), 31.5 (C-CH₃).

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Molecular Weight (g/mol) Functional Groups Key Properties
2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol 166.26 Allylic alcohol, methylcyclohexyl Moderate solubility in organic solvents; potential for hydrogen bonding
1-Methyl-4-propan-2-ylcyclohex-3-en-1-ol 154.25 Cyclohexanol, isopropyl Lower polarity due to lack of allylic alcohol; higher lipophilicity
2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol 154.25 Tertiary alcohol, cyclohexene Enhanced solubility in non-polar solvents; stereospecific (1R configuration)
1-(4-Methoxy-2-methylphenyl)prop-2-en-1-ol 178.23 Allylic alcohol, methoxy-phenyl Aromatic substituent increases rigidity; lower water solubility
3-Chloro-2-methylprop-1-ene 90.55 Chloroalkene Higher reactivity (e.g., electrophilic substitution); no hydrogen bonding
Key Findings from Comparative Analysis

Hydrogen Bonding and Solubility: The allylic alcohol group in the target compound enables hydrogen bonding, distinguishing it from non-hydroxylated analogs like 3-chloro-2-methylprop-1-ene. This property enhances its solubility in polar aprotic solvents (e.g., DCM, THF) compared to chlorinated or purely aliphatic derivatives . In contrast, 2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol (a tertiary alcohol) exhibits reduced hydrogen-bonding capacity, favoring solubility in non-polar solvents .

Lipophilicity and Substituent Effects :

  • The methylcyclohexyl group contributes to higher lipophilicity than aromatic analogs like 1-(4-methoxy-2-methylphenyl)prop-2-en-1-ol . This difference impacts applications in drug design, where cyclohexyl groups often improve membrane permeability .

Synthesis and Reactivity :

  • Unlike 3-chloro-2-methylprop-1-ene (synthesized via thionyl chloride-mediated reactions in ), the target compound’s hydroxyl group necessitates protective strategies during synthesis to avoid elimination or oxidation .
  • The allylic alcohol moiety may participate in conjugate addition reactions, a feature absent in saturated analogs like 1-methyl-4-propan-2-ylcyclohex-3-en-1-ol .

Stability :

  • The hydroxyl group in the target compound increases susceptibility to oxidation compared to chlorinated derivatives. However, steric hindrance from the methylcyclohexyl group may mitigate degradation under ambient conditions .

Research Implications and Gaps

  • Structural Characterization: X-ray crystallography (using programs like SHELXL, as noted in ) could elucidate hydrogen-bonding patterns and confirm stereochemistry, which is critical for understanding physicochemical behavior .
  • Reactivity Studies : Further investigation into the compound’s participation in cycloaddition or polymerization reactions would expand its utility in materials science.
  • Biological Activity : The methylcyclohexyl group’s role in bioactivity (e.g., antimicrobial or anti-inflammatory effects) remains unexplored and warrants comparative studies with phenyl-substituted analogs .

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